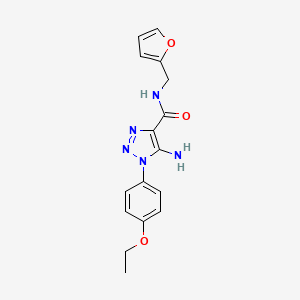

5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 4. The unique structural features include:

Properties

IUPAC Name |

5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-2-23-12-7-5-11(6-8-12)21-15(17)14(19-20-21)16(22)18-10-13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBYJXSVTDXAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxyphenyl group is introduced to the triazole ring.

Attachment of the furan-2-ylmethyl group: This step involves the reaction of the triazole derivative with a furan-2-ylmethyl halide under basic conditions.

Formation of the carboxamide group: This can be achieved through the reaction of the triazole derivative with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The nitro group can be reduced back to an amino group using reducing agents such as Pd/C under hydrogen atmosphere.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding nitro derivative.

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of the corresponding substituted triazole derivatives.

Scientific Research Applications

The compound 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry, agriculture, and material science. This article will explore its applications in detail, supported by comprehensive data tables and documented case studies.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to This compound have shown promising results against various cancer cell lines.

| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| This compound | SNB-19 | 86.61% |

| This compound | OVCAR-8 | 85.26% |

| This compound | NCI-H40 | 75.99% |

These results suggest that the compound may act by disrupting cellular mechanisms essential for cancer cell survival and proliferation.

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. The compound has potential against various fungal strains, particularly those resistant to conventional treatments. A study demonstrated that triazole derivatives could outperform fluconazole against certain Candida species.

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | ≤ 25 µg/mL |

| This compound | Rhodotorula mucilaginosa | ≤ 25 µg/mL |

This effectiveness highlights the compound's potential as a lead structure for developing new antifungal agents.

Fungicides

The structural characteristics of triazoles make them suitable candidates for agricultural fungicides. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. The compound's efficacy in preventing fungal infections in crops could lead to its application in sustainable agriculture practices.

Polymer Chemistry

Triazole compounds can be utilized as monomers or cross-linking agents in polymer synthesis. Their unique chemical properties allow for the development of materials with enhanced thermal stability and mechanical strength.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized various triazole derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that modifications to the triazole ring significantly influenced biological activity. The compound This compound was among those exhibiting high PGIs against SNB-19 and OVCAR-8 cell lines .

Study on Antifungal Efficacy

A comparative analysis conducted on triazole derivatives revealed that certain compounds exhibited superior antifungal activity compared to established treatments like fluconazole. The study highlighted the importance of structural diversity in enhancing antifungal potency .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key analogs, their substituents, biological activities, and research findings:

Key Comparative Analysis

Substituent Effects on Bioactivity

- Electron-Donating vs. Furan-2-ylmethyl vs. Quinolin-2-yl (in 3o ): The furan’s smaller aromatic system may reduce steric hindrance, favoring interactions with compact binding pockets, while quinoline derivatives target pathways like Wnt/β-Catenin.

Bacterial SOS Response Inhibition

- The carbamoylmethyl analog inhibits LexA self-cleavage, a conserved mechanism in bacterial stress response. The target compound’s 4-ethoxyphenyl group could stabilize hydrophobic interactions with LexA, though its efficacy remains unverified.

Anticancer Potential

- Analogs with dimethoxyphenyl or dichlorophenyl groups (e.g., ) show selective antiproliferative effects. The target compound’s furan moiety may mimic these interactions but with distinct electronic properties.

Metabolic Stability

- Compounds like CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide) are metabolized into inactive benzophenones. The 4-ethoxyphenyl group in the target compound may resist oxidative metabolism better than chlorinated analogs.

Biological Activity

5-Amino-1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) related to this compound.

Chemical Structure and Synthesis

The compound belongs to the triazole class, which is known for various biological activities. The synthesis typically involves multiple steps including:

- Formation of the Triazole Ring : This is achieved through cycloaddition reactions between azides and alkynes, often catalyzed by copper(I) salts.

- Coupling Reactions : The final product is synthesized through amide bond formation and other coupling reactions with key intermediates like 4-ethoxyphenylamine and furan-2-carbaldehyde.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino Triazole | E. coli | 0.12 - 1.95 µg/mL |

| 4-Amino Triazole Derivatives | B. subtilis | MIC = 5 µg/mL |

| Hybrid Triazoles | S. aureus | MIC = 2 µg/mL |

The presence of substituents on the triazole ring significantly affects antibacterial potency; for example, the introduction of halogens has been shown to enhance activity against resistant strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Various studies have synthesized hybrid compounds containing the triazole moiety and tested their cytotoxic effects on cancer cell lines:

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival .

- Case Studies : For instance, a study demonstrated that derivatives with specific functional groups exhibited IC50 values comparable to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity:

- Substituent Effects : Different alkyl or aryl groups can enhance or diminish activity; for example, longer alkyl chains may improve lipophilicity leading to better membrane penetration.

- Functional Group Modifications : Modifying the carboxamide group or altering the position of ethoxy substituents can lead to significant changes in potency against specific targets .

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound:

- In Vivo Studies : There is a critical need for animal model studies to evaluate therapeutic efficacy and toxicity profiles.

- Combination Therapies : Investigating the effects of this compound in combination with other antibiotics or anticancer agents may reveal synergistic effects that could enhance treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.